
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone is a chemical compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a cyclopropyl methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves multiple steps One common approach starts with the bromination of pyrimidine to obtain 5-bromopyrimidine This intermediate is then reacted with piperazine under suitable conditions to form 5-bromopyrimidin-2-yl)piperazine
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopyrimidine moiety.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring provides additional binding interactions, while the cyclopropyl methanone group can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the bromopyrimidine and piperazine moieties but lacks the cyclopropyl methanone group.
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Similar in structure but with an ethanol group instead of the cyclopropyl methanone.
Uniqueness
The uniqueness of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Propriétés
Formule moléculaire |
C12H15BrN4O |
|---|---|
Poids moléculaire |
311.18 g/mol |
Nom IUPAC |
[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C12H15BrN4O/c13-10-7-14-12(15-8-10)17-5-3-16(4-6-17)11(18)9-1-2-9/h7-9H,1-6H2 |
Clé InChI |
RZGPJYXYDLRQON-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


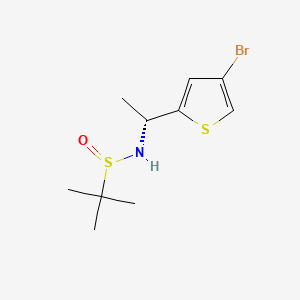
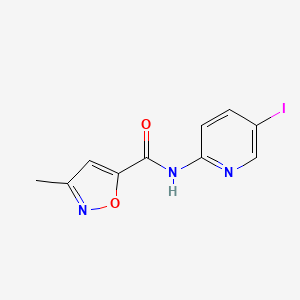
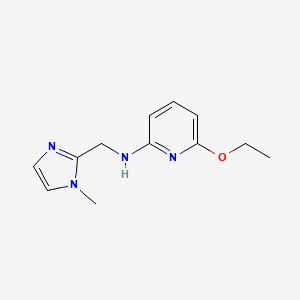
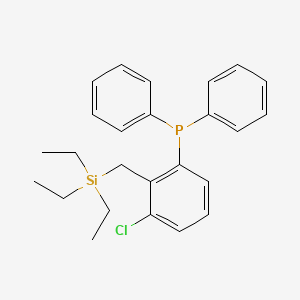
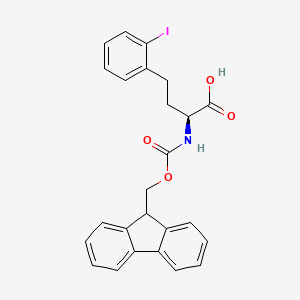
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)



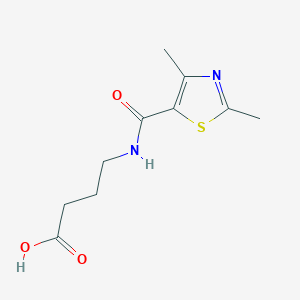


![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
